3-Chloro-2-iodoaniline CAS number and properties
3-Chloro-2-iodoaniline CAS number and properties
A Technical Guide to 3-Chloro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-iodoaniline, a halogenated aromatic amine with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, safety and handling protocols, and its role as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide also includes a representative experimental workflow for its application in chemical synthesis, offering valuable insights for laboratory use.
Chemical and Physical Properties
3-Chloro-2-iodoaniline, with the CAS number 70237-25-1, is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 70237-25-1 | [1][2][3] |
| Molecular Formula | C₆H₅ClIN | [1][2][3] |
| Molecular Weight | 253.47 g/mol | [1][2][3][4] |
| IUPAC Name | 3-chloro-2-iodoaniline | [1][4] |
| Synonyms | 2-Iodo-3-chloroaniline, Benzenamine, 3-chloro-2-iodo- | [2][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 303.5°C at 760 mmHg | [2] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 137.4 ± 23.7 °C | [2] |
| Refractive Index | 1.694 | [2] |
| XLogP3 | 2.5 | [2][4] |
Safety and Handling Information
3-Chloro-2-iodoaniline is classified as hazardous and requires careful handling in a well-ventilated area.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[2]
| Hazard Information | Details | Source |
| Signal Word | Warning / Danger | [1][2][4] |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Hazard Statements | H301: Toxic if swallowedH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash thoroughly after handlingP270: Do not eat, drink or smoke when using this productP301+P316: IF SWALLOWED: Get emergency medical help immediatelyP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked upP501: Dispose of contents/container to an approved waste disposal plant | [1][2][4][5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly closed and stored in a dry, cool, and well-ventilated place. | [1][2][6] |
Applications in Research and Development
3-Chloro-2-iodoaniline is a valuable intermediate in the synthesis of various organic compounds. Its structure, featuring chloro, iodo, and amino functional groups, allows for diverse chemical modifications.
-
Pharmaceutical Synthesis : It is a key component in the preparation of indolyl benzoic acid derivatives.[3][7] The general class of chloro-aniline derivatives has been investigated for antibacterial properties, making this compound relevant for developing new antibacterial agents.[8]
-
Agrochemicals : Similar halogenated anilines are used as intermediates in the synthesis of advanced agrochemical products, such as pesticides and herbicides.[9][10]
-
Organic Synthesis : The presence of an iodine atom makes it a suitable substrate for cross-coupling reactions, a common method for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.[11]
Logical Synthesis Workflow
The primary application of 3-Chloro-2-iodoaniline is as a precursor in multi-step synthesis. The following diagram illustrates a logical workflow where it is used to synthesize a more complex derivative, a common practice in drug discovery and material science.
Caption: Logical workflow for the synthesis of an API from 3-Chloro-2-iodoaniline.
Representative Experimental Protocol
While specific reaction conditions are substrate-dependent, the following provides a general methodology for a Suzuki cross-coupling reaction, a common application for iodoaniline derivatives. This protocol is adapted from general procedures for similar compounds.
Objective: To synthesize a biaryl compound from 3-Chloro-2-iodoaniline and a boronic acid derivative.
Materials:
-
3-Chloro-2-iodoaniline
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Stir bar
-
Reaction flask (flame-dried)
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction flask equipped with a stir bar and condenser, add 3-Chloro-2-iodoaniline, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
The following diagram illustrates the general workflow for this experimental procedure.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Conclusion
3-Chloro-2-iodoaniline is a specialty chemical with significant utility as an intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its well-defined physical, chemical, and safety properties, combined with its synthetic versatility, make it a crucial building block for researchers and developers. Proper handling and adherence to safety protocols are essential when working with this compound. The synthetic methodologies outlined in this guide provide a foundation for its effective application in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 3-Chloro-2-iodoaniline | C6H5ClIN | CID 21328946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 70237-25-1|3-Chloro-2-iodoaniline|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
